
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride typically involves multiple steps. One common route includes the reaction of 4-(phenylmethyl)-1-piperazine with a sulfonyl chloride derivative, followed by the introduction of an acetamide group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Acetamide, N-phenyl-: A simpler analog with a phenyl group attached to the acetamide moiety.
Acetamide, N-(4-aminophenyl)-: Contains an amino group instead of the piperazine ring.
Acetamide, N-[4-[(1,4-dihydro-1,4-dioxo-2-naphthalenyl)sulfonyl]phenyl]-: Features a naphthalene ring in place of the piperazine ring.
Uniqueness
The uniqueness of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride lies in its complex structure, which allows for diverse interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
115041-69-5 |
|---|---|
分子式 |
C22H30ClN3O3S |
分子量 |
452.0 g/mol |
IUPAC名 |
N-[4-[3-(4-benzylpiperazin-1-yl)propylsulfonyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H29N3O3S.ClH/c1-19(26)23-21-8-10-22(11-9-21)29(27,28)17-5-12-24-13-15-25(16-14-24)18-20-6-3-2-4-7-20;/h2-4,6-11H,5,12-18H2,1H3,(H,23,26);1H |
InChIキー |
UYCCXHZRLDSTCN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCCN2CCN(CC2)CC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


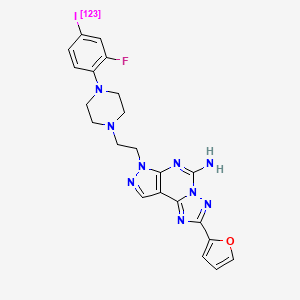


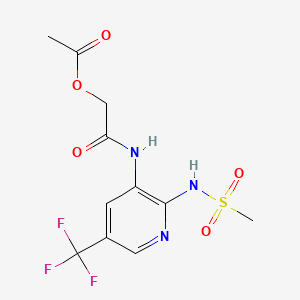
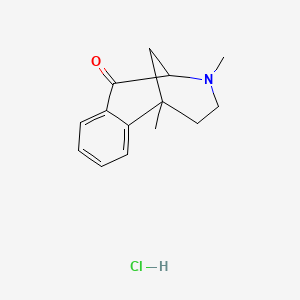
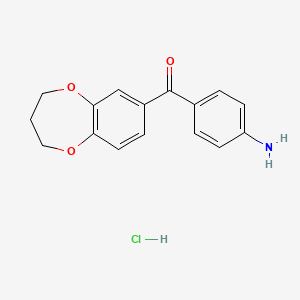
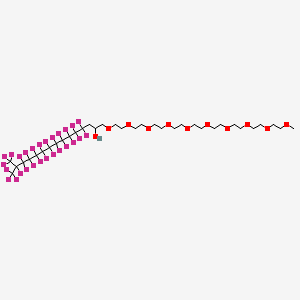

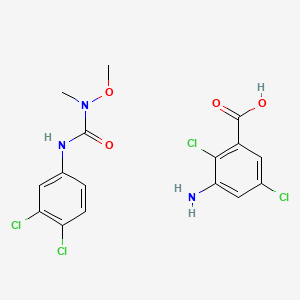
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)
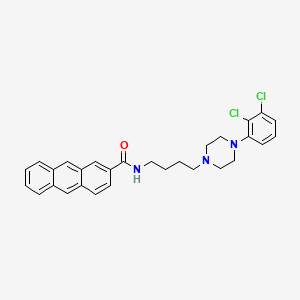

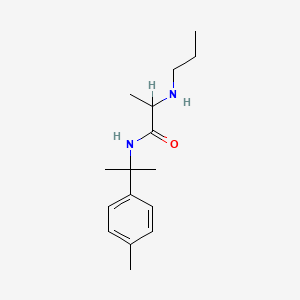
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
